Urea, 1-propyl-3-(m-tolylsulfonyl)-
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Overview
Description
Urea, 1-propyl-3-(m-tolylsulfonyl)- is a chemical compound with the molecular formula C12H18N2O5S2 It is a member of the urea family, characterized by the presence of a urea moiety attached to a propyl group and a m-tolylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-propyl-3-(m-tolylsulfonyl)- typically involves the reaction of 1-propylurea with m-toluenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for urea, 1-propyl-3-(m-tolylsulfonyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-propyl-3-(m-tolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Urea, 1-propyl-3-(m-tolylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of urea, 1-propyl-3-(m-tolylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-propyl-3-(m-tolyl)urea: Similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1-(3-(methylsulfonyl)propyl)-3-(para-tolylsulfonyl)urea: Contains additional sulfonyl groups, leading to increased polarity and potential differences in biological activity.
Uniqueness
Urea, 1-propyl-3-(m-tolylsulfonyl)- is unique due to the presence of both a propyl group and a m-tolylsulfonyl group attached to the urea moiety. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
22956-54-3 |
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Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-(3-methylphenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C11H16N2O3S/c1-3-7-12-11(14)13-17(15,16)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,13,14) |
InChI Key |
AEQJHMRWXRUFMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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